molecular formula C24H22ClN3O2S2 B2444578 N-(4-chlorobenzyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252922-83-0

N-(4-chlorobenzyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2444578
CAS No.: 1252922-83-0
M. Wt: 484.03
InChI Key: AIPYDZMZEVNKOR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22ClN3O2S2 and its molecular weight is 484.03. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S2/c1-15-3-4-18(11-16(15)2)13-28-23(30)22-20(9-10-31-22)27-24(28)32-14-21(29)26-12-17-5-7-19(25)8-6-17/h3-11H,12-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPYDZMZEVNKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thieno[3,2-d]pyrimidine core with a chlorobenzyl substituent. Its molecular formula is C23H24ClN3O2SC_{23}H_{24}ClN_3O_2S, and it has a molecular weight of approximately 429.97 g/mol. The presence of sulfur in the structure suggests possible interactions with biological targets through thiol groups.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study found that it effectively reduced cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) at concentrations as low as 10 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
A54912G2/M phase arrest
HeLa15Inhibition of proliferation

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer metabolism and progression. Notably, it was found to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition contributes to its anticancer effects by preventing DNA unwinding and replication.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. It exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Studies

  • Study on Breast Cancer Cells : A recent study published in Cancer Letters demonstrated that treatment with the compound led to a dose-dependent decrease in MCF-7 cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
  • Topoisomerase Inhibition Assay : In a biochemical assay, the compound was shown to compete effectively with DNA for binding to topoisomerase II, resulting in significant enzyme inhibition. This finding supports its potential use as a therapeutic agent in cancer treatment.

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